molecular formula C10H22O9S2 B1677550 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane CAS No. 55400-73-2

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane

Cat. No. B1677550
CAS RN: 55400-73-2
M. Wt: 350.4 g/mol
InChI Key: GKMDADHKHXRPPF-UHFFFAOYSA-N
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Description

Ms-PEG5-Ms is a PEG Linker.

Scientific Research Applications

Intramolecular Hydrogen Bonds in Related Compounds

Research on compounds structurally similar to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, such as Bis(trifluoromethylsulfonylamino)methane, has focused on understanding their intramolecular hydrogen bonds. These bonds are influenced by the medium's polarity and are key in determining the stability and reactivity of such compounds (Sterkhova et al., 2006).

Tautomerization Mechanism in Anticancer Drug Research

1,4-Bis(methane sulfonyloxy)butane, a compound related to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, has been studied for its tautomerization mechanism in anticancer drug research. Theoretical studies using quantum methods have investigated the energetics and reactivity of such compounds in biochemical media (Razavi, 2020).

Radioactive Labeling in Medical Imaging

Compounds like 1,4-bis(methanesulfonoxy)butane have been used in radioactive labeling for medical imaging. This involves synthesizing complex molecules with positron-emitting radionuclides, useful in cancer treatment and diagnosis (Hassan et al., 1991).

Ionic Liquids and Anion Fluorination

The study of bis(methanesulfonyl)amide salts, which are structurally related to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, has provided insights into ionic liquids. These compounds offer valuable information on the physical properties like melting point, fluidity, and stability of ionic liquids (Pringle et al., 2003).

Synthesis and Reactivity in Organic Chemistry

Research on methanesulfonic acid-catalyzed reactions, including those involving compounds similar to 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane, has been critical in organic synthesis. These studies focus on high-yield synthesis, reaction mechanisms, and potential applications in pharmaceuticals and material science (Qi et al., 2014).

properties

IUPAC Name

2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMDADHKHXRPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane

Synthesis routes and methods I

Procedure details

15 g of tetraethyleneglycol and 23.4 g of triethylamine were dissolved in 200 mL of dichloromethane, to which 22.1 g of methanesulfonylchloride was added dropwise at 0° C., and then the solution was stirred for 1 hour. The reaction solution was filtrated to remove insolubles, and then the filtrate was concentrated under reduced pressure. The residue was separated with ethyl acetate-water, and the organic layer was concentrated under reduced pressure after washing with water. The residue was purified with silica gel column chromatography to obtain 27 g of the objective compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 5,000 mL, 3-necked flask equipped with a mechanical stirrer, thermometer and 500 mL addition funnel was charged with tetraethylene glycol (388 g, 2.0 mol) dichloromethane (1,500 mL) and triethylamine (445 g, 4.40 mol). The mixture was stirred and cooled to ca. 5° C., and methanesulfonyl chloride (470 g, 4.1 mol) was added dropwise over 3 hours. The reaction mixture was stirred an additional 3 hours while warming to 25° C., then water (1,000 mL) was added and the phases were separated. The organic layer was washed with ice-cold 6N HCl (2×1,000 mL) and then washed with 5% Na2CO3, saturated aqueous NaCl, dried, filtered and evaporated in vacuo to yield 627 g (90%) of tetraethylene glycol dimesylate, i.e.,
Quantity
388 g
Type
reactant
Reaction Step One
Quantity
445 g
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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